[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-16-6-4-5-7-17(16)20-18(21)13-23-19(22)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSEVXDUUUXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Chloride-Mediated Pathways
The reaction of 2-ethylphenyl isocyanate or its derivatives with hydroxyl-containing intermediates forms the carbamate backbone. Source demonstrates this approach in synthesizing structurally analogous carbamates, where ethylmethylcarbamoyl chloride reacts with phenolic substrates in acetonitrile under basic conditions (K₂CO₃) at 70–80°C. Adapting this method, [(2-ethylphenyl)carbamoyl]methanol could be synthesized via:
Mixed Anhydride Esterification
Source details esterification using pivaloyl chloride to activate carboxylic acids. For the target compound, 2-(4-methylphenyl)acetic acid is treated with pivaloyl chloride and triethylamine in dichloromethane at 0–15°C, forming a reactive mixed anhydride. Subsequent reaction with [(2-ethylphenyl)carbamoyl]methanol yields the ester product in >80% yield.
Stepwise Preparation Methodologies
Synthesis of [(2-Ethylphenyl)carbamoyl]methanol
Procedure :
- Chloroacetylation :
- Hydroxylation :
Analytical Data :
Preparation of 2-(4-Methylphenyl)acetyl Chloride
Procedure :
Esterification via Mixed Anhydride
Procedure :
- Anhydride Formation :
- Coupling :
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbamoyl Chloride | K₂CO₃, CH₃CN | 70–80 | 66 | 99 |
| Mixed Anhydride | Pivaloyl Cl, Et₃N | 0–15 | 83.8 | 99 |
| Acyl Chloride | SOC₁₂, Toluene | Reflux | 92 | N/A |
Key Observations :
- The mixed anhydride method offers superior yields and milder conditions compared to carbamoyl chloride routes.
- Acyl chloride formation is highly efficient but requires stringent anhydrous conditions.
Challenges and Optimization Considerations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with analogs from the provided evidence, focusing on substituents, molecular weights, and functional groups:
Structural and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2-ethylphenyl group in the target compound is electron-donating, stabilizing the carbamoyl amide bond compared to the 4-chlorophenyl group in , which is electron-withdrawing and may increase hydrolysis susceptibility .
- The bromoethyl substituent in introduces a reactive halogen, enabling cross-linking or alkylation, unlike the inert ethyl group in the target compound .
- Functional Group Reactivity: The ester group in the target compound is prone to hydrolysis, similar to analogs in , and . However, the amide (carbamoyl) group offers greater stability than the amino group in or the sulfanyl in . The methoxy group in enhances steric hindrance and metabolic stability compared to the methyl group in the target compound .
- The benzimidazole core in enables π-π stacking and hydrogen bonding, which are absent in the target compound’s simpler phenyl groups .
Molecular Weight and Physicochemical Properties
- The 4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) relative to the polar 4-hydroxyphenyl in (logP likely lower due to -OH group).
Biological Activity
[(2-Ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves the reaction between 2-ethylphenyl isocyanate and methyl 2-(4-methylphenyl)acetate. The reaction is generally conducted in a controlled environment using solvents such as dichloromethane and requires catalysts to enhance yield.
Industrial Production
In industrial settings, large-scale production utilizes batch reactors where reactants are combined under optimized conditions. Post-reaction, purification techniques like crystallization or chromatography are employed to achieve high purity levels suitable for further applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence biochemical pathways, leading to diverse biological effects.
Biological Studies and Findings
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. Research indicates potential interactions with cellular receptors that mediate pain and inflammation pathways, although the exact mechanisms remain to be fully elucidated.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the release of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- Analgesic Effects : Animal models showed reduced pain responses when treated with the compound, indicating its efficacy in pain management scenarios.
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Reduced cytokine levels in macrophages |
| Study B | Analgesic | Decreased pain responses in animal models |
Similar Compounds
This compound can be compared with structurally similar compounds such as:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | Different position of ethyl group | Variability in biological activity |
| [(2-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate | Presence of methoxy group | Enhanced solubility and reactivity |
These comparisons highlight how variations in substituents can significantly impact both chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
